molecular formula C11H20O3 B14271302 Acetic acid;3-cyclohexylprop-2-en-1-ol CAS No. 172990-75-9

Acetic acid;3-cyclohexylprop-2-en-1-ol

Cat. No.: B14271302
CAS No.: 172990-75-9
M. Wt: 200.27 g/mol
InChI Key: PCVLASAMFROFNJ-UHFFFAOYSA-N
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Description

Acetic acid;3-cyclohexylprop-2-en-1-ol is a chemical compound with the molecular formula C11H18O2. It is also known by its IUPAC name, (2E)-3-Cyclohexyl-2-propen-1-ol. This compound is characterized by the presence of a cyclohexyl group attached to a prop-2-en-1-ol moiety, which is further esterified with acetic acid. It is a colorless liquid with a distinct odor and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-cyclohexylprop-2-en-1-ol typically involves the esterification of 3-cyclohexylprop-2-en-1-ol with acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of fixed-bed reactors where the alcohol and acetic acid are passed over a solid acid catalyst. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-cyclohexylprop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;3-cyclohexylprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-cyclohexylprop-2-en-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 3-cyclohexylprop-2-en-1-ol, which can then interact with enzymes and other proteins. The compound may also act as a ligand, binding to specific receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid 2-cyclohexyl-1-methyl-propyl ester: Similar structure but with a methyl group instead of a prop-2-en-1-ol moiety.

    Acetic acid 2-methyl-1-phenyl-propyl ester: Contains a phenyl group instead of a cyclohexyl group.

    Acetic acid 1-methyl-2-phenyl-propyl ester: Similar ester structure but with different substituents.

Uniqueness

Acetic acid;3-cyclohexylprop-2-en-1-ol is unique due to the presence of both a cyclohexyl group and a prop-2-en-1-ol moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

172990-75-9

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

acetic acid;3-cyclohexylprop-2-en-1-ol

InChI

InChI=1S/C9H16O.C2H4O2/c10-8-4-7-9-5-2-1-3-6-9;1-2(3)4/h4,7,9-10H,1-3,5-6,8H2;1H3,(H,3,4)

InChI Key

PCVLASAMFROFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(CC1)C=CCO

Origin of Product

United States

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